molecular formula C23H16FN3O3S B2848028 2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 896697-86-2

2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No. B2848028
CAS RN: 896697-86-2
M. Wt: 433.46
InChI Key: SEBORIHLJULCDS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds, and any important functional groups present .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms involved in these reactions.


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. These properties can often be predicted using computational chemistry .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity data, environmental impact, and handling precautions .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O3S/c24-15-7-5-14(6-8-15)19(28)12-31-23-26-18-4-2-1-3-17(18)22(27-23)25-16-9-10-20-21(11-16)30-13-29-20/h1-11H,12-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBORIHLJULCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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